molecular formula C11H14N2O B8092437 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]

7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]

Cat. No.: B8092437
M. Wt: 190.24 g/mol
InChI Key: FMACSIUGOAYKJC-UHFFFAOYSA-N
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Description

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidine]: is a complex organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This compound features a unique spiro structure, which includes a furo[3,4-b]pyridine ring system fused to a piperidine ring. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furo[3,4-b]pyridine derivatives and piperidine can be reacted in the presence of catalysts and solvents to form the spiro compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Spiro[indoline-3,4’-piperidine]: Another spiro compound with a similar structure but different ring systems.

    Spiro[isoquinoline-4,4’-piperidine]: Features an isoquinoline ring fused to a piperidine ring.

    Spiro[benzofuran-2,4’-piperidine]: Contains a benzofuran ring fused to a piperidine ring.

Uniqueness: 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidine] is unique due to its specific ring system and spiro configuration, which impart distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

spiro[7H-furo[3,4-b]pyridine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-10(13-5-1)8-14-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACSIUGOAYKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-necked round bottom flask was charged with 0.56 g (2.0 mmol) 1′-benzyl-7H-spiro[furo[3,4-b]pyridine-5,4′-piperidine] and 20 ml 2,2,2-trifluoroethanol. The reaction mixture was purged with argon prior to adding 0.21 g (10 mol-%) palladium on activated charcoal. The flask was evacuated, refilled with hydrogen and stirred for 16 h. The catalyst was filtered off and washed with ethanol. The filtrate was concentrated to dryness to give the title compound (0.43 g, quantitative, purity of approx. 90%) as a light brown solid.
Name
1′-benzyl-7H-spiro[furo[3,4-b]pyridine-5,4′-piperidine]
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]
Reactant of Route 2
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]
Reactant of Route 3
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]
Reactant of Route 4
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]
Reactant of Route 5
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]
Reactant of Route 6
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]

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